Fmoc-Lys(Alloc)-OH (CAS 146982-27-6) is an advanced, orthogonally protected amino acid derivative critical for complex solid-phase peptide synthesis (SPPS). It features an N-alpha-Fmoc group (base-labile) and an N-epsilon-Alloc group (allyloxycarbonyl, palladium-labile). This dual-protection strategy enables the selective exposure of the lysine side-chain amine without compromising standard acid-labile (e.g., tBu, Boc) or base-labile (Fmoc) protecting groups . For industrial and research procurement, it serves as the definitive precursor for synthesizing branched peptides, cyclic peptides, and site-specifically conjugated therapeutics where standard linear SPPS building blocks are insufficient.
Substituting Fmoc-Lys(Alloc)-OH with standard Fmoc-Lys(Boc)-OH fails in complex architectures because Boc removal requires strong acid (95% TFA), which simultaneously cleaves the peptide from the resin and removes global side-chain protection. While quasi-orthogonal alternatives like Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH exist, they present distinct process limitations . Mtt requires 1% TFA, which can induce premature peptide cleavage from hyper-acid-sensitive resins (e.g., 2-Chlorotrityl chloride) and partial loss of t-butyl groups. Dde requires 2% hydrazine, which carries the risk of partial Fmoc deprotection and sequence scrambling . Fmoc-Lys(Alloc)-OH is strictly non-interchangeable when absolute orthogonality—achieved via neutral Pd(0) catalysis—is required to preserve both the resin anchor and all other protecting groups.
When synthesizing complex peptides on highly acid-sensitive resins like 2-CTC, the choice of side-chain protecting group dictates overall yield. Fmoc-Lys(Mtt)-OH requires 1% TFA in DCM for deprotection, which can cause premature cleavage of the peptide from the resin and partial loss of t-butyl groups . In contrast, the Alloc group on Fmoc-Lys(Alloc)-OH is removed using Pd(Ph3P)4 in CHCl3/AcOH/NMM under neutral conditions, resulting in 0% acid-induced resin cleavage and complete retention of global protecting groups .
| Evidence Dimension | Acid-induced premature resin cleavage risk |
| Target Compound Data | 0% cleavage (neutral Pd(0) catalysis conditions) |
| Comparator Or Baseline | Fmoc-Lys(Mtt)-OH (Requires 1% TFA, risking partial cleavage from 2-CTC/Rink Amide resins) |
| Quantified Difference | Elimination of acid-induced yield loss during side-chain deprotection |
| Conditions | On-resin side-chain deprotection prior to global cleavage |
Procuring the Alloc derivative is essential to maximize yields when synthesizing branched or cyclic peptides on acid-sensitive resins.
Fmoc-Lys(Dde)-OH is frequently used for side-chain modifications but requires 2% hydrazine for deprotection. Hydrazine exposure can lead to partial removal of the N-terminal Fmoc group, causing sequence scrambling or unwanted side reactions during subsequent couplings. Fmoc-Lys(Alloc)-OH entirely bypasses nucleophilic deprotection conditions. Its palladium-catalyzed removal leaves the N-terminal Fmoc group 100% intact, ensuring high-purity chain elongation.
| Evidence Dimension | N-terminal Fmoc stability during side-chain deprotection |
| Target Compound Data | 100% Fmoc retention (Pd(0) catalysis) |
| Comparator Or Baseline | Fmoc-Lys(Dde)-OH (Vulnerable to partial Fmoc loss via 2% hydrazine) |
| Quantified Difference | Complete prevention of hydrazine-induced Fmoc loss and sequence scrambling |
| Conditions | Orthogonal side-chain deprotection during SPPS |
Buyers synthesizing long or complex peptides must select Alloc over Dde to prevent costly sequence scrambling and purification failures.
Despite its specialized protecting group, Fmoc-Lys(Alloc)-OH exhibits coupling kinetics and efficiencies comparable to standard Fmoc-Lys(Boc)-OH. It is fully compatible with standard activation systems such as DIC/Oxyma or HATU/DIPEA, routinely achieving >99% coupling efficiency in automated flow or batch synthesizers [1]. This means procurement of the Alloc derivative does not require re-optimizing standard coupling protocols, allowing for immediate drop-in replacement where branching is needed [2].
| Evidence Dimension | Coupling efficiency in standard SPPS |
| Target Compound Data | >99% efficiency with standard activators (e.g., DIC/Oxyma) |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH (>99% efficiency) |
| Quantified Difference | Equivalent processability with added orthogonal capability |
| Conditions | Automated or manual Fmoc-SPPS coupling cycles |
Ensures that manufacturers can introduce branching or cyclization points without altering established, validated coupling protocols.
Fmoc-Lys(Alloc)-OH is the premier choice for synthesizing cyclic peptides via side-chain-to-side-chain or side-chain-to-terminus lactam bridges. By pairing it with Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, both the amine and carboxylic acid can be simultaneously deprotected on-resin using Pd(0), allowing for highly efficient cyclization before global cleavage [1].
For therapeutic peptides requiring targeted half-life extension or diagnostic tracking, the Alloc group allows for the selective exposure of a single lysine residue. This enables precise, on-resin attachment of PEG chains, lipid tails, or fluorophores (like NBD or FITC) without modifying the N-terminus or other reactive side chains [2].
In the production of multimeric protein mimetics or MAPs (Multiple Antigen Peptides), Fmoc-Lys(Alloc)-OH serves as a critical branching node. Once the primary sequence is established, the Alloc group is removed to initiate a secondary peptide chain, supported by its absolute orthogonality to standard Fmoc/tBu chemistry [1].